Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
Overview
Description
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate): is a coordination complex with the chemical formula C16H24F6N3RhSb . This compound is known for its unique structure and properties, making it a valuable catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) typically involves the reaction of pentamethylcyclopentadienylrhodium(III) chloride with silver hexafluoroantimonate in the presence of acetonitrile. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The compound is usually stored under inert gas at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its rhodium center.
Reduction: It can also undergo reduction reactions, where the rhodium center is reduced from Rh(III) to Rh(I).
Substitution: Ligand substitution reactions are common, where the acetonitrile ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various ligands, including phosphines and amines, can be used under mild conditions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium-oxo complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Scientific Research Applications
Chemistry: Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is widely used as a catalyst in organic synthesis, particularly in C-H activation and cross-coupling reactions .
Biology and Medicine: While its applications in biology and medicine are less common, the compound’s catalytic properties are being explored for potential use in drug synthesis and other biochemical processes .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic efficiency to streamline various synthetic processes .
Mechanism of Action
The mechanism of action of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) primarily involves the activation of C-H bonds. The rhodium center facilitates the cleavage of C-H bonds, allowing for subsequent functionalization. The hexafluoroantimonate anions help stabilize the complex, enhancing its reactivity and selectivity .
Comparison with Similar Compounds
- Tris(acetonitrile)(cyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
- Tris(acetonitrile)(methylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
Uniqueness: Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides greater stability and reactivity compared to its non-methylated counterparts. This makes it particularly effective in catalytic applications .
Properties
InChI |
InChI=1S/C10H15.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCQZFNTKVLFPQ-UHFFFAOYSA-B | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F12N3RhSb2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59738-27-1 | |
Record name | Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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